REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:5]=1N)([O-:3])=[O:2].Cl.N([O-])=O.[Na+]>O>[CH3:12][O:11][C:8]1[CH:9]=[CH:10][C:4]([N+:1]([O-:3])=[O:2])=[C:5]([C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:5]=2)[CH:7]=1 |f:2.3|
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Name
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|
Quantity
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3.7 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C1=C(N)C=C(C=C1)OC
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Name
|
|
Quantity
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25 mL
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Type
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solvent
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Smiles
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O
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Name
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|
Quantity
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7.7 mL
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Type
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reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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5 mL
|
Type
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reactant
|
Smiles
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N(=O)[O-].[Na+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the mixture was filtered
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Type
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ADDITION
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Details
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the filtrate added at 23° C. to a solution of dimethylamine (35% aqueous solution, 3.9 ml) and sodium carbonate (8.2 g) in water (340 ml)
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Type
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FILTRATION
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Details
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After 12 hours at 23° C. a solid was collected by filtration
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Duration
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12 h
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Type
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DISSOLUTION
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Details
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dissolved in benzene (100 ml)
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Type
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TEMPERATURE
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Details
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The solution was heated
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Type
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TEMPERATURE
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Details
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under reflux
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Type
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ADDITION
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Details
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treated with p-toluene sulphonic acid (4.0 g)
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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under reflux for 4 hours in a Dean-Stark water separator
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Duration
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4 h
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Type
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WAIT
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Details
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The reaction mixture stood for 48 hours
|
Duration
|
48 h
|
Type
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CUSTOM
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Details
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was then partitioned between cold 10% aqueous sodium hydroxide solution and dichloromethane
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Type
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CUSTOM
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Details
|
Evaporation of the organic layer
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Type
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WAIT
|
Details
|
left an oil which
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Type
|
CUSTOM
|
Details
|
was purified on silica column
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
COC=1C=CC(=C(C1)C1=CC=CC=C1)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |